Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate
Description
Properties
CAS No. |
81173-53-7 |
|---|---|
Molecular Formula |
C18H25N3O4S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenyl]azanium |
InChI |
InChI=1S/C17H22N3.CH4O4S/c1-19(16-8-6-5-7-9-16)18-14-15-10-12-17(13-11-15)20(2,3)4;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/b18-14+; |
InChI Key |
IXKTVJREMRMCIB-LSJACRKWSA-M |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation
- The hydrazono moiety is formed by condensation of methylphenylhydrazine with an aldehyde or ketone bearing the appropriate substituents.
- This step typically occurs under mild acidic or neutral conditions to facilitate the formation of the azomethine (C=N) bond.
- The reaction is monitored by spectroscopic methods to confirm hydrazone formation.
Quaternization and Sulfation
- The aromatic amine is quaternized with methylating agents such as methyl sulfate or methyl iodide to introduce the N,N,N-trimethyl ammonium group.
- Sulfation is achieved by reaction with methyl sulfate, resulting in the formation of the methyl sulfate salt.
- This step may be performed after hydrazone formation or simultaneously in a one-pot reaction with a zwitterionic aldehyde or ketone precursor.
One-Step Condensation Method
- An alternative method involves the condensation of an aromatic hydrazine directly with a zwitterionic aldehyde or ketone that already contains the trimethyl ammonium and sulfonate groups.
- This method simplifies the synthesis by combining steps and improving yield and purity.
Representative Synthetic Example (Based on Patent EP1847250A1)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Aromatic hydrazine + aldehyde/ketone | Condensation to form hydrazono intermediate |
| 2 | Methyl sulfate or sultones (e.g., butane sultone) | Quaternization and sulfation to form methyl sulfate salt |
| 3 | pH adjustment with ammonia (25%) | Optimize reaction conditions for colorant stability |
| 4 | Purification by precipitation or chromatography | Isolate pure methyl sulfate salt |
- The patent describes the use of sultones such as butane sultone or propane sultone to convert azomethine dyes into zwitterionic azomethine dyes, which is analogous to the sulfation step in this compound’s synthesis.
- The hydrazono intermediate is often isolated or used directly in the next step.
- The final product is typically obtained as a stable methyl sulfate salt suitable for applications such as hair coloring agents.
Analytical Data and Research Findings
- Spectroscopic analysis confirms the presence of the hydrazono group and the methyl sulfate salt.
- The compound exhibits good stability in aqueous solutions adjusted to pH ~7-9.
- The methyl sulfate salt form enhances solubility and application properties.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Two-step synthesis | Hydrazone formation followed by methylation/sulfation | High purity, well-controlled steps | Longer synthesis time |
| One-step condensation | Direct condensation with zwitterionic aldehyde/ketone | Simplified process, higher yield | Requires pre-synthesized zwitterionic precursor |
| Use of sultones | Conversion of azomethine dyes to zwitterionic forms | Efficient sulfation, stable products | Requires handling of reactive sultones |
Chemical Reactions Analysis
Types of Reactions
Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate is a complex organic compound with a unique structure and chemical properties. It has a molecular formula of and a molecular weight of approximately. The compound features a trimethylammonium group, contributing to its cationic nature, making it useful in dye chemistry and as a potential biological agent.
Dye Industry Applications
This compound is primarily used as a colorant for textiles and hair. Its cationic nature allows it to bind to negatively charged sites on biological macromolecules, enhancing its efficacy as a colorant for keratin-containing fibers like hair and wool.
Biological Activities and Interactions
This compound exhibits notable biological activities, particularly as a dye for keratin-containing fibers. Studies suggest potential antimicrobial properties, but comprehensive biological assays are necessary to confirm these effects. The cationic nature of this compound allows it to interact with negatively charged surfaces, such as cell membranes or nucleic acids. These interactions can influence cellular uptake mechanisms and may enhance the delivery of therapeutic agents when used in drug formulations.
Mechanism of Action
The mechanism of action of Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazono-Containing Quaternary Ammonium Salts
1-Methyl-4-[(methylphenylhydrazono)methyl]pyridinium Methyl Sulphate
- Structure : Features a pyridinium core instead of an anilinium group (present in Mexoryl SO).
- Application : Used as a direct dye in hair colorants (e.g., Basic Yellow 87) at concentrations of 0.001–20% .
N,N,N-Trimethyl-4-[[4-[(4-Nitrophenyl)azo]phenyl]amino]anilinium Methyl Sulphate
Functional Analogs: UV Filters
Octyldimethyl PABA
- Structure: Para-aminobenzoic acid (PABA) derivative with an octyl chain.
- Performance : Absorbs UVB (λmax ~311 nm, ε ~20,000). Less photostable than Mexoryl SO, degrading under sunlight .
- Safety : Associated with allergic reactions, leading to reduced usage in modern formulations .
Oxybenzone (Benzophenone-3)
Comparative Data Tables
Table 1: Key Properties of Mexoryl SO and Structural Analogs
| Compound | CAS No. | Molecular Formula | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Application |
|---|---|---|---|---|---|
| Mexoryl SO | 52793-97-2 | C₂₁H₃₁NO₅S | 284 | 24,500 | UVB filter |
| 1-Methyl-4-[(methylphenylhydrazono)methyl]pyridinium methyl sulphate | 68259-00-7 | C₁₅H₂₀N₃O₄S | N/A | N/A | Hair dye (Basic Yellow 87) |
| N,N,N-Trimethyl-4-[[4-[(4-nitrophenyl)azo]phenyl]amino]anilinium methyl sulphate | 94157-76-3 | C₂₃H₂₇N₅O₄S | N/A | N/A | Chemical intermediate |
Research Findings and Insights
- Photostability: Mexoryl SO’s camphor-derived hydrazono group enhances resistance to UV degradation compared to PABA derivatives and azo dyes .
- Efficiency : Its high molar extinction coefficient allows lower concentrations for equivalent UVB protection, reducing formulation costs .
- Structural Flexibility : Pyridinium analogs (e.g., Basic Yellow 87) prioritize dyeing properties over UV filtration, highlighting the role of core heterocycles in functionality .
Biological Activity
Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate (CAS Number: 81173-53-7) is a quaternary ammonium compound characterized by a complex structure that includes a hydrazone moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C18H25N3O4S
- Molecular Weight : 379.4738 g/mol
- Structure : The compound features a methylphenylhydrazono group attached to a trimethylammonium sulphate, which may influence its solubility and reactivity in biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
Pharmacological Effects
- Antimicrobial Activity : Some studies indicate that quaternary ammonium compounds exhibit antimicrobial properties. The presence of the hydrazone moiety may enhance this activity against certain bacterial strains.
- Cytotoxicity : Research has shown that similar compounds can exhibit cytotoxic effects against cancer cell lines. The specific cytotoxicity of this compound remains to be fully elucidated but warrants further investigation.
Toxicological Profile
Understanding the toxicity of this compound is crucial for its potential application in pharmaceuticals. Preliminary data suggest that while quaternary ammonium compounds can be toxic at high concentrations, detailed studies are needed to establish safe dosage levels and potential side effects.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. Further research is needed to determine the specific mechanisms through which this compound exerts its effects.
Research Findings
Recent research highlights the need for comprehensive studies on the biological activity of this compound. Key findings include:
- The structural features contribute to its reactivity and potential interactions with biological targets.
- Further exploration into its mechanism of action is necessary to fully understand its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate?
- Methodology : The compound is synthesized via quaternization of a pyridinium precursor with methyl sulfate under anhydrous conditions. Key steps include controlling reaction temperature (60–80°C) and using inert atmospheres to prevent hydrolysis. Purification involves recrystallization from ethanol/water mixtures, followed by HPLC analysis to confirm purity (>95%) .
- Data : Typical yields range from 65–75%, with impurities (e.g., unreacted hydrazone) monitored via LC-MS .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its spectral data?
- Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass determination (observed m/z: 337.1096) and ¹H/¹³C NMR to confirm the quaternary ammonium group and hydrazone linkage. IR spectroscopy verifies sulfonic ester bonds (S=O stretch at 1180–1220 cm⁻¹) .
- Data Contradiction : Discrepancies in NMR splitting patterns may arise from rotational isomerism in the hydrazone moiety. Variable-temperature NMR or DFT calculations can resolve this .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis. Stability tests show <5% decomposition over 12 months under these conditions .
- Data : Degradation products include methyl sulfate and 4-(methylphenylhydrazono)methyl pyridinium, identified via GC-MS .
Advanced Research Questions
Q. How does the compound interact with biomolecules, and what assays validate its role as a cationic surfactant?
- Methodology : Conduct surface tension measurements (Wilhelmy plate method) to determine critical micelle concentration (CMC). Fluorescence quenching assays with pyrene probe changes in micelle formation.
- Data : CMC values range from 0.1–0.5 mM in aqueous buffers. Synchrotron SAXS reveals lamellar structures at higher concentrations .
Q. What mechanistic insights explain its UV absorption properties, and how do structural analogs differ?
- Methodology : Compare UV-Vis spectra (λmax 280–320 nm) with computational TD-DFT models. Substituent effects (e.g., methyl vs. trifluoromethyl groups) alter π→π* transitions.
- Data Contradiction : Discrepancies between experimental and calculated λmax values (e.g., 15 nm shifts) may arise from solvent effects or aggregation, resolved using polarizable continuum models .
Q. How can conflicting toxicity data in aquatic models be reconciled?
- Methodology : Perform acute toxicity assays (e.g., Daphnia magna LC50) under varying pH and salinity. LC-MS/MS quantifies metabolite formation (e.g., sulfonic acid derivatives).
- Data : LC50 ranges from 2–10 mg/L, with toxicity inversely correlated with water hardness. Metabolites show reduced bioaccumulation potential .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Use PPE (nitrile gloves, goggles, lab coats) and work in fume hoods. Waste must be neutralized with 1 M NaOH before disposal as hazardous organic salts .
- Regulatory Note : Listed under EU REACH but restricted in cosmetics due to potential sensitization .
Applications in Advanced Studies
Q. Can this compound serve as a template for designing novel enzyme inhibitors?
- Methodology : Molecular docking (AutoDock Vina) targets kinase domains (e.g., EGFR). Validate inhibition via fluorescence polarization assays (IC50 values in µM range).
- Data : Structural analogs show moderate inhibition (IC50 ~10 µM), suggesting substituent optimization is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
